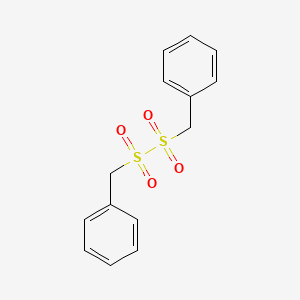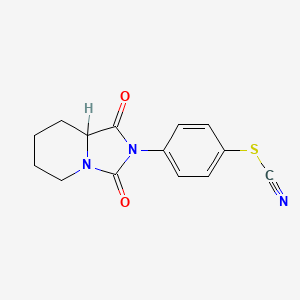![molecular formula C10H16O2 B14451427 2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol CAS No. 76185-09-6](/img/structure/B14451427.png)
2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,6-Trimethylbicyclo[311]hept-1-ene-3-peroxol is a complex organic compound characterized by its bicyclic structure and the presence of a peroxol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol typically involves the oxidation of 2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene. This can be achieved using various oxidizing agents under controlled conditions to introduce the peroxol group. The reaction conditions often require careful temperature control and the use of solvents to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the peroxol group into hydroxyl or other functional groups.
Substitution: The compound can participate in substitution reactions where the peroxol group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxygenated compounds, while reduction can produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol involves its ability to undergo redox reactions. The peroxol group can participate in electron transfer processes, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene: A structurally similar compound without the peroxol group.
α-Pinene: Another bicyclic compound with similar structural features but different functional groups.
Uniqueness
2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol is unique due to the presence of the peroxol group, which imparts distinct chemical reactivity and potential applications. This differentiates it from other similar compounds that lack this functional group.
Propiedades
Número CAS |
76185-09-6 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
3-hydroperoxy-2,6,6-trimethylbicyclo[3.1.1]hept-1-ene |
InChI |
InChI=1S/C10H16O2/c1-6-8-4-7(10(8,2)3)5-9(6)12-11/h7,9,11H,4-5H2,1-3H3 |
Clave InChI |
AJRWWINKZKRWHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CC(C2(C)C)CC1OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylidene-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14451353.png)
![Thiophene, 2-[(2-propenyloxy)methyl]-](/img/structure/B14451363.png)
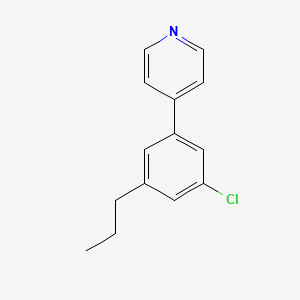


![N-[5-(diethylamino)pentan-2-yl]-6-(dimethylamino)pyridine-3-carboxamide;phosphoric acid](/img/structure/B14451395.png)
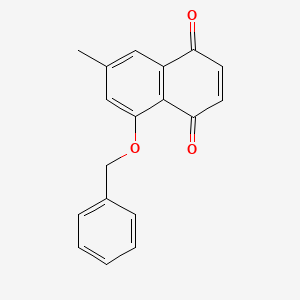

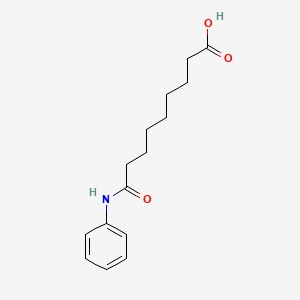
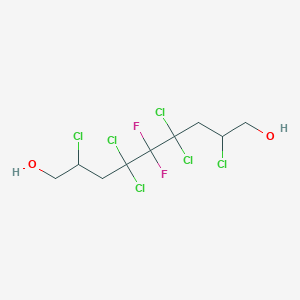
![(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide](/img/structure/B14451417.png)

